molecular formula C8H9NO3 B1293961 2-Methyl-3-nitroanisole CAS No. 4837-88-1

2-Methyl-3-nitroanisole

Cat. No.: B1293961
CAS No.: 4837-88-1
M. Wt: 167.16 g/mol
InChI Key: HQCZLEAGIOIIMC-UHFFFAOYSA-N
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Description

2-Methyl-3-nitroanisole: is an organic compound with the molecular formula C8H9NO3 . It is a derivative of anisole, where the methoxy group is substituted at the 3-position with a nitro group and at the 2-position with a methyl group. This compound is known for its yellow to pale brown crystalline appearance and is primarily used in chemical synthesis studies .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methyl-3-nitroanisole can be synthesized through various methods. One common method involves the nitration of 2-methylanisole. The nitration reaction typically uses a mixture of concentrated sulfuric acid and nitric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 3-position .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale nitration processes. The reaction conditions are optimized to maximize yield and purity. The product is then purified through crystallization from methanol and sublimation under vacuum .

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-3-nitroanisole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Reduction: 2-Methyl-3-aminoanisole.

    Substitution: Various substituted anisoles depending on the nucleophile used.

    Oxidation: 2-Methyl-3-nitrobenzoic acid.

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis

2-Methyl-3-nitroanisole is primarily utilized as an intermediate in the synthesis of various organic compounds. The nitro group can be reduced to an amine, facilitating further functionalization. For instance, research has demonstrated its application in synthesizing substituted benzimidazoles, which are important heterocyclic compounds known for their diverse biological activities.

Synthesis Methods

The synthesis of this compound can be achieved through several methods, including:

  • Nitration of 2-Methylanisole : This method involves the reaction of 2-methylanisole with a mixture of nitric and sulfuric acids, yielding this compound as a product. This reaction has been documented in various chemical literature.
  • Radical Reactions : The compound can also be synthesized via radical reactions, such as benzylic bromination, which has been explored for its efficiency and yield .

Potential Therapeutic Applications

Research indicates that this compound exhibits various biological activities. Studies have suggested its potential role in the development of therapeutic agents due to its structural characteristics that may influence biological interactions. However, comprehensive studies are still needed to fully elucidate its mechanisms of action and therapeutic potentials.

Toxicological Studies

Toxicological assessments have been conducted to evaluate the safety profile of this compound. In animal studies, it has been shown to cause non-neoplastic lesions in certain organs at high doses, indicating a need for careful handling and further research into its safety .

Mechanism of Action

The mechanism of action of 2-Methyl-3-nitroanisole largely depends on the specific chemical reactions it undergoes. For instance, in reduction reactions, the nitro group is reduced to an amino group through the transfer of electrons facilitated by the catalyst. In substitution reactions, the methoxy group is displaced by a nucleophile, resulting in the formation of a new bond .

Comparison with Similar Compounds

Uniqueness: 2-Methyl-3-nitroanisole is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and properties. The presence of both the nitro and methoxy groups allows for a wide range of chemical transformations, making it a versatile intermediate in organic synthesis .

Biological Activity

2-Methyl-3-nitroanisole (CAS Number: 4837-88-1) is a synthetic organic compound that has garnered attention due to its potential biological activities and implications in various scientific fields. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its nitro group (-NO2) attached to an anisole structure, which includes a methoxy group (-OCH3) and a methyl group (-CH3). The molecular formula is C8H9NO3C_8H_9NO_3, and it possesses significant polar characteristics due to the presence of the nitro group.

Target Interactions

The biological activity of this compound primarily involves its interactions with various biomolecules, including proteins and enzymes. It is known to inhibit certain enzymatic activities, likely through competitive inhibition mechanisms. The nitro group can participate in redox reactions, generating reactive intermediates that may affect cellular functions.

Biochemical Pathways

Research indicates that this compound can interfere with several biochemical pathways. For instance, it has been shown to influence mitochondrial function, leading to alterations in ATP production and increased reactive oxygen species (ROS) accumulation. Such changes can result in oxidative stress, impacting cellular health.

Cellular Effects

The exposure to this compound has been linked to various cellular effects:

  • Mitochondrial Dysfunction : Studies reveal that high concentrations can disrupt mitochondrial membrane potential and function, leading to decreased energy production.
  • Gene Expression Modulation : The compound affects transcription factors involved in stress responses, potentially altering gene expression profiles related to cell survival and apoptosis.
  • Toxicity : At elevated doses, it can induce cytotoxic effects, including liver and kidney damage in animal models.

Pharmacokinetics

The pharmacokinetics of this compound suggest that it is metabolized primarily in the liver, with excretion occurring via the kidneys. Its hydrophobic nature allows for diffusion across cell membranes, facilitating its bioavailability within tissues.

Toxicological Studies

A series of toxicological assessments have been conducted to evaluate the safety profile of this compound:

  • Acute Toxicity : In laboratory settings, acute exposure resulted in observable symptoms such as respiratory distress and skin irritation.
  • Chronic Exposure : Long-term studies indicated that chronic exposure could lead to persistent metabolic disruptions and organ toxicity.

Comparative Analysis

When compared with other nitrophenolic compounds such as 4-Methyl-3-nitrophenol, this compound exhibits distinct biological properties. Table 1 summarizes key differences in biological activity among these compounds.

CompoundKey Biological ActivityToxicity Level
This compoundMitochondrial dysfunction; gene modulationModerate to High
4-Methyl-3-nitrophenolEnzyme inhibition; oxidative stressHigh
2-Methyl-4-nitrophenolAntimicrobial propertiesModerate

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-methyl-3-nitroanisole, and how can reaction yields and purity be maximized?

Methodological Answer: The bromination of this compound using molecular bromine in trifluoroacetic acid (TFA) is a key step, achieving a 99% yield under controlled conditions. Recrystallization from benzene-petroleum ether further enhances purity to 87% . Optimizing stoichiometry (e.g., 60 mmol substrate) and temperature (monitored via TLC) is critical. Alternative methods include nitration of 2-methylanisole, but regioselectivity must be controlled using mixed acid systems (HNO₃/H₂SO₄). Purity can be validated via elemental analysis (e.g., C: 39.14%, H: 3.30%, N: 5.58%) .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy: ¹H/¹³C NMR identifies methoxy (-OCH₃) and nitro (-NO₂) groups. For example, aromatic protons appear as distinct multiplets in δ 6.8–8.0 ppm, while methoxy groups resonate at δ 3.8–4.0 ppm .
  • IR Spectroscopy: Strong absorption bands for nitro (1520–1350 cm⁻¹) and methoxy (2850–2950 cm⁻¹) groups confirm functionalization .
  • HPLC-MS: Reverse-phase C18 columns with acetonitrile/water gradients resolve impurities, while mass spectra verify molecular ions (e.g., m/z 181 for C₈H₉NO₃) .

Advanced Research Questions

Q. How can computational modeling predict the regioselectivity of electrophilic substitution in this compound?

Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G**) model electron density distributions to predict reactive sites. The nitro group directs electrophiles to the para position relative to itself, while the methoxy group activates ortho/para positions. Solvent effects (e.g., TFA polarity) can be incorporated via Polarizable Continuum Models (PCM) to refine predictions . Experimental validation via nitration/bromination followed by NMR analysis is essential to resolve discrepancies between computational and empirical results .

Q. How should researchers address contradictions in reported reaction yields for this compound derivatives?

Methodological Answer:

  • Source Analysis: Compare synthetic protocols (e.g., bromination in TFA vs. HBr/AcOH) and purity of starting materials. For instance, Boyall et al. (2001) reported 99% yields using ultra-dry solvents, while others achieved lower yields due to moisture-sensitive intermediates .
  • Statistical Reproducibility: Conduct triplicate experiments under standardized conditions (e.g., inert atmosphere, controlled humidity). Use ANOVA to identify significant variables (e.g., temperature, catalyst loading) .
  • Cross-Validation: Correlate elemental analysis, HPLC, and spectroscopic data to rule out side products or degradation .

Q. What challenges arise in achieving enantioselective synthesis of this compound derivatives, and how can biocatalysts address them?

Methodological Answer: The methyl and nitro groups create steric hindrance, complicating asymmetric catalysis. Solutions include:

  • Biocatalytic Approaches: Lipases or esterases (e.g., Candida antarctica Lipase B) can resolve racemic mixtures via kinetic resolution. Akita (2011) demonstrated >90% enantiomeric excess (ee) for structurally similar compounds using immobilized enzymes .
  • Chiral Auxiliaries: Temporarily introduce chiral ligands (e.g., Evans oxazolidinones) to direct stereochemistry during nitration or alkylation. Post-synthesis removal requires mild conditions to preserve functionality .

Q. Methodological Guidance for Data Interpretation

Q. How can researchers design experiments to investigate the thermal stability of this compound under varying conditions?

Methodological Answer:

  • Thermogravimetric Analysis (TGA): Heat samples at 10°C/min under nitrogen/air to identify decomposition thresholds (e.g., nitro group degradation above 200°C).
  • Kinetic Studies: Use Arrhenius plots to model degradation rates. Compare with structurally analogous compounds (e.g., 4-methyl-3-nitroanisole, mp 17°C) to assess substituent effects .
  • Safety Protocols: Implement blast shields and remote monitoring due to potential exothermic decomposition .

Properties

IUPAC Name

1-methoxy-2-methyl-3-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c1-6-7(9(10)11)4-3-5-8(6)12-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQCZLEAGIOIIMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1OC)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50197499
Record name 2-Methyl-3-nitroanisole
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Molecular Weight

167.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4837-88-1
Record name 1-Methoxy-2-methyl-3-nitrobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4837-88-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methyl-3-nitroanisole
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Record name 2-Methyl-3-nitroanisole
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Record name 2-methyl-3-nitroanisole
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Synthesis routes and methods

Procedure details

To a solution of 2-methyl-3-nitrophenol (15.3 g, 100 mmol) in DMF (150 mL) was added sodium hydride (60% in mineral oil, 2.6 g, 110 mmol) at 0° C. and the mixture was stirred for 30 minutes at room temperature. Methyl iodide (28.4 g, 200 mmol) was added and the mixture was heated to 80° C. for 5 hours. Water (100 mL) was added and the mixture was extracted with ethyl acetate (3 times 100 mL). The combined ethyl acetate phases were dried over sodium sulphate and concentrated under vacuum to give a residue, which was purified by column chromatography on silica gel (PE:EtOAc=5:1). Evaporation afforded the title compound as a yellow solid (14.4 g).
Quantity
15.3 g
Type
reactant
Reaction Step One
Quantity
2.6 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
28.4 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

2-Methyl-3-nitroanisole
2-Methyl-3-nitroanisole
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2-Methyl-3-nitroanisole

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